5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The piperazine and benzyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and p-tolyl groups.
Reduction: Reduction reactions could target the thiazole ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce various reduced thiazole or piperazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of new materials with specific electronic properties.
Biology
Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.
Enzyme Inhibitors: These compounds can act as inhibitors for enzymes involved in metabolic pathways.
Medicine
Drug Development: The compound could be a lead molecule for the development of new therapeutic agents, particularly for diseases where thiazole derivatives have shown efficacy.
Industry
Agriculture: Thiazole derivatives are used in the formulation of pesticides and herbicides.
Pharmaceuticals: The compound could be used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)oxazol-4(5H)-one
Uniqueness
5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGZDDMORODVLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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